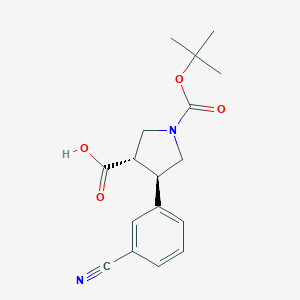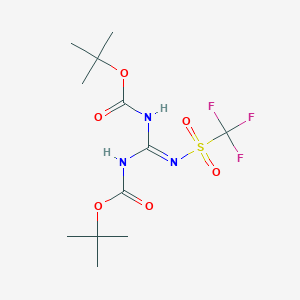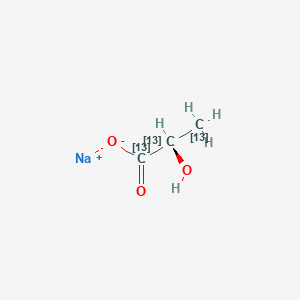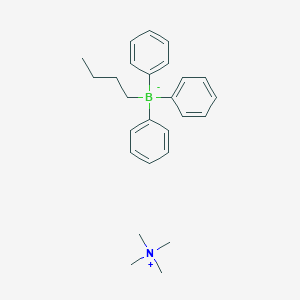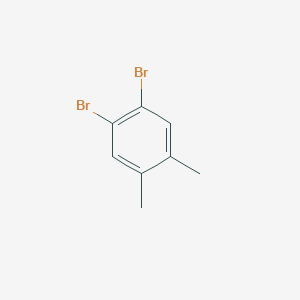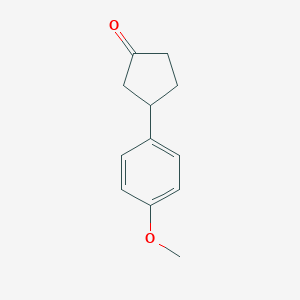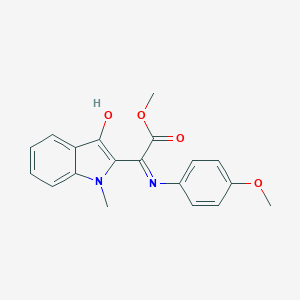
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone, also known as MMPI, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Mechanism Of Action
The mechanism of action of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone involves the inhibition of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. By inhibiting MMPs, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone prevents the degradation of the ECM and reduces cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties and to reduce the expression of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting cancer cell growth and metastasis in preclinical studies. However, one of the limitations of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in cancer treatment. Finally, more research is needed to investigate the potential applications of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in other areas of scientific research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is a synthetic compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone as a therapeutic agent for cancer treatment and other areas of scientific research.
Synthesis Methods
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone can be synthesized using a variety of methods, including the condensation of 4-methoxybenzaldehyde with methyl anthranilate in the presence of a base, followed by the addition of an acid chloride and a base to form the final product. Another method involves the reaction of 4-methoxybenzaldehyde with methyl anthranilate in the presence of an acid catalyst, followed by the addition of an acid chloride and a base to form (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone.
properties
CAS RN |
113917-64-9 |
|---|---|
Product Name |
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone |
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-1-methylindol-2-yl)-2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C19H18N2O4/c1-21-15-7-5-4-6-14(15)18(22)17(21)16(19(23)25-3)20-12-8-10-13(24-2)11-9-12/h4-11,22H,1-3H3 |
InChI Key |
LFEXUUISLYRGKB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
synonyms |
methyl (2E)-2-[(4-methoxyphenyl)amino]-2-(1-methyl-3-oxo-indol-2-ylide ne)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



